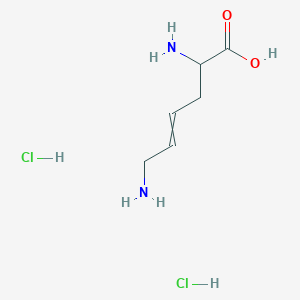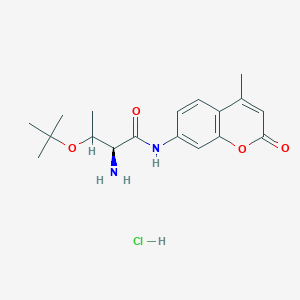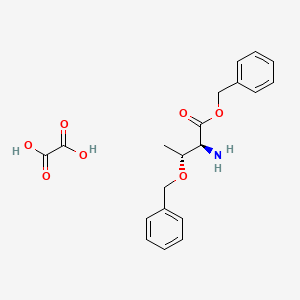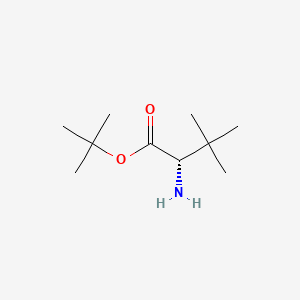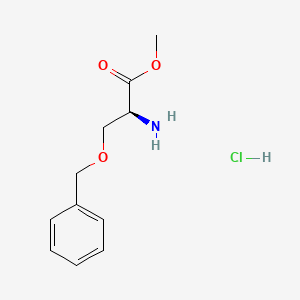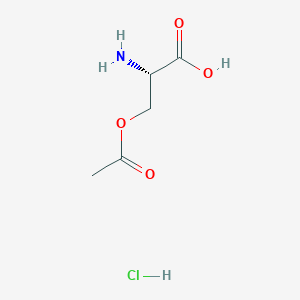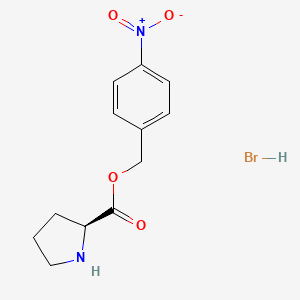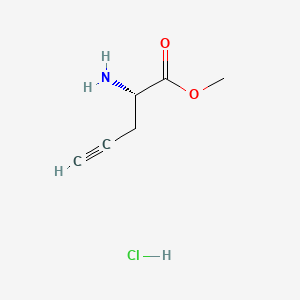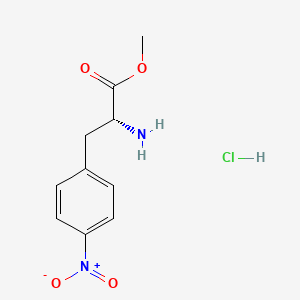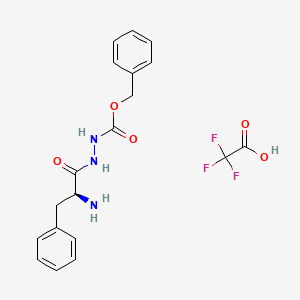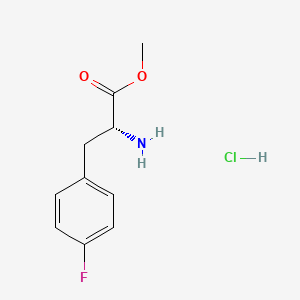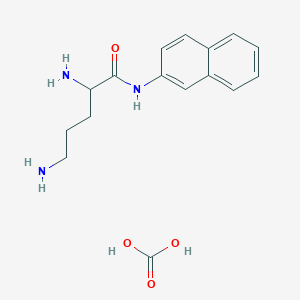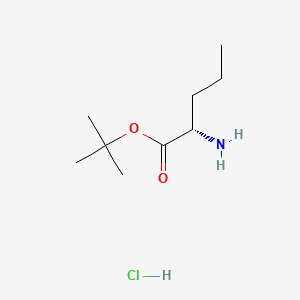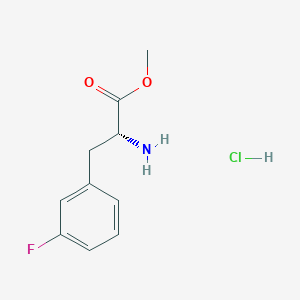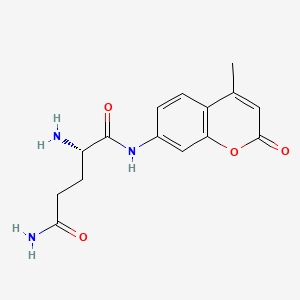
H-Gln-amc HBr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine 7-amido-4-methylcoumarin hydrobromide: is a chemical compound with the molecular formula C15H17N3O4·HBr and a molecular weight of 384.23 g/mol . It is a derivative of glutamine, an amino acid that plays a crucial role in protein synthesis and energy metabolism. This compound is primarily used in proteomics research and is known for its applications in various scientific fields .
Aplicaciones Científicas De Investigación
L-Glutamine 7-amido-4-methylcoumarin hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorogenic substrate in various assays to study enzyme activity and kinetics.
Biology: Employed in the study of protein synthesis and metabolism due to its glutamine derivative nature.
Industry: Utilized in the production of specialized chemicals and reagents for research and development.
Mecanismo De Acción
Target of Action
H-Gln-amc HBr, also known as L-Glutamine 7-amido-4-methylcoumarin hydrobromide, is primarily targeted towards Glutaminyl Cyclase (QC) . QC is an enzyme that catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamic acid . This enzyme plays a crucial role in the maturation and stability of various bioactive peptides and proteins.
Mode of Action
This compound acts as a fluorogenic substrate in a continuous spectrometric assay for QC activity . It interacts with QC, and this interaction results in the conversion of N-terminal glutaminyl residues into pyroglutamic acid, with the concomitant liberation of ammonia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutaminyl cyclase pathway . This pathway is involved in the cyclization of N-terminal glutamine residues into pyroglutamic acid, a critical process in the maturation of various hormones and proteins. The downstream effects of this pathway include the stabilization of peptide hormones and proteins, and the regulation of several physiological processes.
Análisis Bioquímico
Biochemical Properties
H-Gln-amc HBr plays a significant role in biochemical reactions as a substrate for glutaminyl cyclase, an enzyme that catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamic acid. This reaction is crucial for the maturation of peptide hormones and proteins that carry N-terminal pyroglutamyl residues . The interaction between this compound and glutaminyl cyclase involves the binding of the substrate to the active site of the enzyme, where the conversion takes place. The presence of metal ions such as zinc is essential for the catalytic activity of glutaminyl cyclase .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for enzymes involved in protein maturation and modification. The enzymatic cleavage of this compound results in the release of a fluorescent product, which can be used to monitor enzyme activity and study cellular processes such as signal transduction, gene expression, and metabolic pathways. The compound’s ability to release a detectable product upon enzymatic cleavage makes it a valuable tool for investigating the effects of enzyme activity on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glutaminyl cyclase, where it binds to the enzyme’s active site. The presence of metal ions, particularly zinc, is crucial for the enzyme’s catalytic activity. The binding of this compound to the active site facilitates the conversion of the N-terminal glutaminyl residue into pyroglutamic acid, with the concomitant release of ammonia. This reaction is essential for the maturation of peptide hormones and proteins that carry N-terminal pyroglutamyl residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at 4°C, but its activity may decrease over time if not stored properly . Long-term studies have shown that the enzymatic activity of glutaminyl cyclase can be monitored using this compound, providing valuable insights into the enzyme’s function and stability under various conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for glutaminyl cyclase, allowing for the study of enzyme activity and its impact on physiological processes. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular function and metabolism. It is essential to determine the optimal dosage to avoid any detrimental effects while maximizing the compound’s utility in biochemical research .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein maturation and modification. The compound interacts with glutaminyl cyclase, facilitating the conversion of N-terminal glutaminyl residues into pyroglutamic acid. This reaction is crucial for the maturation of peptide hormones and proteins that carry N-terminal pyroglutamyl residues. The presence of metal ions such as zinc is essential for the catalytic activity of glutaminyl cyclase, highlighting the importance of metal cofactors in the compound’s metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can serve as a substrate for glutaminyl cyclase. The transport and distribution of this compound are essential for its effective utilization in biochemical assays and studies .
Subcellular Localization
This compound is localized in specific subcellular compartments where it interacts with glutaminyl cyclase. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments is crucial for its role as a substrate in enzymatic reactions, facilitating the maturation of peptide hormones and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamine 7-amido-4-methylcoumarin hydrobromide typically involves the coupling of L-glutamine with 7-amido-4-methylcoumarin, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥ 95%.
Análisis De Reacciones Químicas
Types of Reactions: L-Glutamine 7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the amido or coumarin moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Comparación Con Compuestos Similares
L-Glutamine 7-amido-4-methylcoumarin (without hydrobromide): Similar in structure but lacks the hydrobromide salt.
L-Glutamine 7-amido-4-methylcoumarin hydrochloride: Contains a hydrochloride salt instead of hydrobromide.
L-Glutamine 7-amido-4-methylcoumarin acetate: Contains an acetate salt instead of hydrobromide.
Uniqueness: L-Glutamine 7-amido-4-methylcoumarin hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPDWBJBPXVCEN-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
